1-(4-Thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one
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Description
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been reported to exhibit various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines often involves the reaction of a tetrahydrobenzo[b]thiophene derivative with benzoylisothiocyanate to give an N-benzoylthiourea derivative . This then undergoes cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .Molecular Structure Analysis
Thieno[2,3-d]pyrimidines are heterocyclic compounds that contain a sulfur atom at one position . They are considered to be structural alerts with the formula C4H4S .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines can undergo a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .Physical and Chemical Properties Analysis
Thieno[2,3-d]pyrimidines are generally soluble in most organic solvents like alcohol and ether but insoluble in water . They have a molecular mass of 84.14 g/mol and a density of 1.051 g/ml .Future Directions
Given the wide range of therapeutic properties exhibited by thieno[2,3-d]pyrimidines, there is significant interest in the synthesis and investigation of new structural prototypes with more effective pharmacological activity . This is a topic of interest for medicinal chemists and represents a promising direction for future research .
Properties
IUPAC Name |
1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-2-11(18)16-4-6-17(7-5-16)12-10-3-8-19-13(10)15-9-14-12/h2-3,8-9H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCUKDVFYXLXJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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